molecular formula C19H28N4O4 B8631470 Propanedioic acid, (4-azidobutyl)[3-(3-pyridinyl)propyl]-, diethyl ester CAS No. 134162-75-7

Propanedioic acid, (4-azidobutyl)[3-(3-pyridinyl)propyl]-, diethyl ester

Cat. No. B8631470
M. Wt: 376.4 g/mol
InChI Key: PSHZQRZEYXRJSF-UHFFFAOYSA-N
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Patent
US05153214

Procedure details

To a solution of 63.34 g (0.23 mole) of diethyl [3-(3-pyridyl)propyl]-malonate in 1.1 l dimethylformamide is added in small portions 9.91 g (0.25 mole) of sodium hydride as a 60% dispersion in oil. After stirring at room temperature for 0.5 h, 28 ml (0.23 mole) of 1-bromo-4-chlorobutane is added and then heated to 60° for 10 h. Then 68.26 g (0.46 mole) sodium iodide is added followed by 44.44 g (0.68 mole) sodium azide and 9.0 g crown ether 18-Crown-6. The reaction mixture is heated for 15 h at 60°, is then cooled and poured on ice. The mixture is then extracted with ether (4×500 ml). Combined organic extracts are extracted with 1N hydrochloric acid (1×200 ml, 2×100 ml). Combined aqueous extract is adjusted to pH 8 by addition of solid sodium bicarbonate and then extracted with ether (3×300 ml). Combined organic extracts are washed with water (3×100 ml), brine (1×300 ml), dried (MgSO4), filtered and evaporated to dryness to give diethyl [4-azidobutyl][3-(3-pyridyl)propyl]-malonate as an oil.
Name
diethyl [3-(3-pyridyl)propyl]-malonate
Quantity
63.34 g
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
68.26 g
Type
reactant
Reaction Step Three
Quantity
44.44 g
Type
reactant
Reaction Step Four
[Compound]
Name
crown ether
Quantity
9 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][CH:10]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:2]=1.[H-].[Na+].Br[CH2:24][CH2:25][CH2:26][CH2:27]Cl.[I-].[Na+].[N-:31]=[N+:32]=[N-:33].[Na+]>CN(C)C=O>[N:31]([CH2:24][CH2:25][CH2:26][CH2:27][C:10]([CH2:9][CH2:8][CH2:7][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N+:32]=[N-:33] |f:1.2,4.5,6.7|

Inputs

Step One
Name
diethyl [3-(3-pyridyl)propyl]-malonate
Quantity
63.34 g
Type
reactant
Smiles
N1=CC(=CC=C1)CCCC(C(=O)OCC)C(=O)OCC
Name
Quantity
9.91 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.1 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
BrCCCCCl
Step Three
Name
Quantity
68.26 g
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
Quantity
44.44 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Five
Name
crown ether
Quantity
9 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated for 15 h at 60°
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled
ADDITION
Type
ADDITION
Details
poured on ice
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with ether (4×500 ml)
EXTRACTION
Type
EXTRACTION
Details
Combined organic extracts are extracted with 1N hydrochloric acid (1×200 ml, 2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
Combined aqueous extract
ADDITION
Type
ADDITION
Details
is adjusted to pH 8 by addition of solid sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×300 ml)
WASH
Type
WASH
Details
Combined organic extracts are washed with water (3×100 ml), brine (1×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N(=[N+]=[N-])CCCCC(C(=O)OCC)(C(=O)OCC)CCCC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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